N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amide group (-CONH2) attached to a substituted phenyl ring and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-methylphenol.
Formation of Intermediate: The phenols are first converted to their respective halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Coupling Reaction: The halides are then coupled with a suitable amine, such as 2-amino-2-methylpropanamide, under basic conditions (e.g., using sodium hydride (NaH) or potassium carbonate (K2CO3)).
Final Product: The resulting intermediate is then subjected to amide formation using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide (NBS)), nucleophiles (e.g., sodium methoxide (NaOMe)), or electrophiles (e.g., acyl chlorides).
Major Products
Oxidation: Nitro derivatives or quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through pathways involving inhibition, activation, or modulation of these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide
- N-(4-Amino-2-methylphenyl)-2-(4-fluorophenoxy)-propanamide
- N-(4-Amino-2-methylphenyl)-2-(4-ethoxyphenoxy)-propanamide
Uniqueness
N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both amino and methyl groups can enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-methylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-7-15(8-5-11)21-13(3)17(20)19-16-9-6-14(18)10-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQSSVYSYGGQAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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